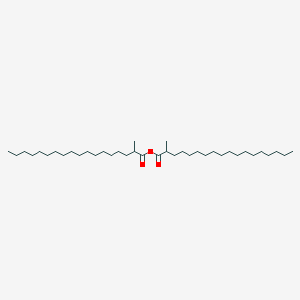![molecular formula C13H22O4 B14353249 Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate CAS No. 91976-36-2](/img/structure/B14353249.png)
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate is an organic compound with the molecular formula C13H22O4 It is a derivative of cyclopentane, featuring an acetyloxy group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate typically involves the esterification of 3-(acetyloxy)-2,2,4-trimethylcyclopentanol with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into smaller fragments.
Substitution: Nucleophilic substitution reactions can occur at the ester or acetyloxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Yields 3-(acetyloxy)-2,2,4-trimethylcyclopentanol and methanol.
Oxidation: Can produce a variety of oxidized products depending on the reaction conditions.
Substitution: Leads to the formation of new ester or ether derivatives.
Scientific Research Applications
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The ester group can also be hydrolyzed to release methanol, which can be metabolized by the body.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simpler ester with similar reactivity but lacking the cyclopentane ring.
Ethyl acetate: Another ester with similar properties but different alkyl group.
Methyl butyrate: An ester with a different carboxylic acid component.
Uniqueness
Methyl [3-(acetyloxy)-2,2,4-trimethylcyclopentyl]acetate is unique due to its cyclopentane ring structure and the presence of both acetyloxy and ester functional groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
91976-36-2 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
methyl 2-(3-acetyloxy-2,2,4-trimethylcyclopentyl)acetate |
InChI |
InChI=1S/C13H22O4/c1-8-6-10(7-11(15)16-5)13(3,4)12(8)17-9(2)14/h8,10,12H,6-7H2,1-5H3 |
InChI Key |
IPUCQFXOIXVTGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C1OC(=O)C)(C)C)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


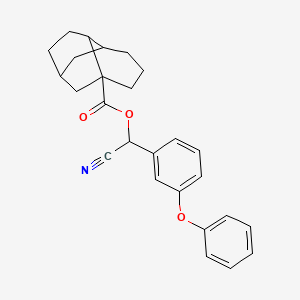
![2-amino-3-[(Z)-octadec-9-enyl]-4H-imidazol-5-one](/img/structure/B14353173.png)
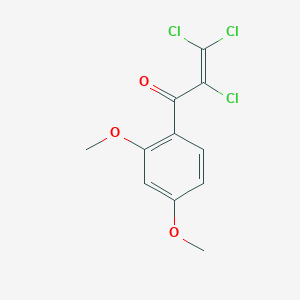
![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/structure/B14353191.png)
![2,2'-[(2-Chloro-1,4-phenylene)bis(oxymethylene)]bis(oxirane)](/img/structure/B14353195.png)

![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)
![5-Methyl-5-[(2-methylprop-1-en-1-yl)oxy]hexan-2-one](/img/structure/B14353213.png)
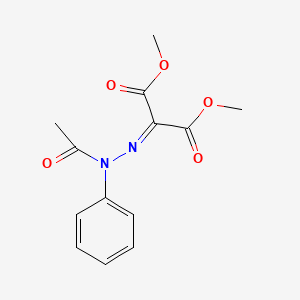
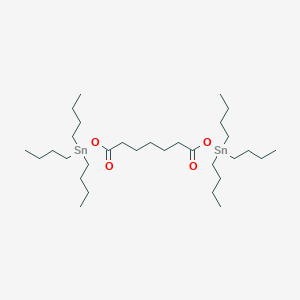

![1-[2-(Hydroxyimino)-2-phenylethyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14353252.png)
![5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL](/img/structure/B14353254.png)
